Lipophilicity (LogP) Comparison: Bromoethyl vs. Chloroethyl Congener
The target compound exhibits a calculated LogP of 2.0457 , compared to a LogP of 1.8333 for the direct 3-(2-chloroethyl) analog [1]. This 0.2124 log-unit increase reflects the greater inductive electron-withdrawing effect and polarizability of bromine relative to chlorine.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0457 (calculated) |
| Comparator Or Baseline | 3-(2-Chloroethyl)-1,3-benzoxazol-2-one; LogP = 1.8333 (calculated) |
| Quantified Difference | ΔLogP = +0.2124 (approx. 1.63-fold higher lipophilicity) |
| Conditions | Predicted values from commercial database entries; structures differ only in halogen identity at the 2-position of the N-ethyl side chain |
Why This Matters
A 0.21 LogP difference can translate to meaningful changes in membrane permeability and tissue distribution, directly impacting compound selection for medicinal chemistry campaigns where CNS penetration or oral bioavailability is under optimization.
- [1] Molbase. 3-(2-Chloroethyl)-1,3-benzoxazol-2-one – LogP 1.8333. CAS 118361-37-8. View Source
